Heptyl p-toluenesulfonate

説明

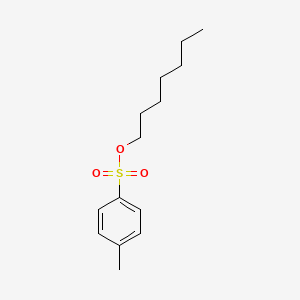

Heptyl p-toluenesulfonate is a useful research compound. Its molecular formula is C14H22O3S and its molecular weight is 270.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Heptyl p-toluenesulfonate is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C14H22O3S) consists of a heptyl group attached to a p-toluenesulfonate moiety. This structure contributes to its solubility and reactivity, which are critical for its biological interactions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Notably, it exhibits:

- Antiprotozoal Activity : Effective against Acanthamoeba lugdunensis and Acanthamoeba quina, indicating potential applications in treating protozoal infections .

- Fungicidal Activity : Some derivatives of this compound show fungicidal properties, suggesting its utility in combating fungal infections .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. Studies indicate that it may interfere with membrane integrity and inhibit essential biosynthetic pathways, although specific mechanisms remain under investigation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the heptyl chain and the sulfonate group can significantly influence its biological efficacy. For instance:

- Hydrophobicity : Increasing the length of the alkyl chain enhances antimicrobial activity, as longer chains improve membrane penetration.

- Functional Groups : The presence of hydroxyl or other polar groups can enhance solubility and bioactivity against specific pathogens .

Data Table: Biological Activity Summary

Case Studies

-

Case Study on Antiprotozoal Efficacy :

A study evaluated the effectiveness of this compound against Acanthamoeba species in vitro. Results indicated that concentrations as low as 0.4 μg/mL significantly inhibited growth, suggesting potential for therapeutic use in treating amoebic infections. -

Fungal Inhibition Study :

Another investigation assessed the fungicidal properties of this compound derivatives against common fungal pathogens. The study found that certain modifications led to enhanced activity, with MIC values ranging from 1.0 to 2.5 μg/mL depending on the strain tested.

科学的研究の応用

Organic Synthesis

Heptyl p-toluenesulfonate is primarily used as a reagent in organic synthesis. It acts as an alkylating agent, facilitating the introduction of heptyl groups into various organic compounds. Its utility is particularly noted in the formation of esters and ethers.

Table 1: Common Reactions Involving this compound

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceutical formulations. It can serve as a counterion in drug formulations, enhancing solubility and stability.

Case Study: Use in Drug Formulation

A study demonstrated that using Heptyl-PTS as a counterion improved the solubility of certain active pharmaceutical ingredients (APIs), allowing for better bioavailability. The results indicated that formulations with Heptyl-PTS showed enhanced stability under various conditions compared to those without it .

Catalytic Applications

In addition to its role as a reagent, this compound is utilized as a catalyst in various organic reactions, particularly in heterogeneous catalysis.

Table 2: Catalytic Properties of this compound

Environmental Considerations

The environmental impact of using this compound is an area of ongoing research. Its degradation products and potential toxicity are assessed to ensure compliance with safety standards.

Case Study: Toxicity Assessment

Research has indicated that while Heptyl-PTS is effective in synthesis, its environmental persistence raises concerns. Studies have focused on evaluating its biodegradability and the toxicity of its byproducts, emphasizing the need for careful handling and disposal .

特性

IUPAC Name |

heptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPVBPLMUCJNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344765 | |

| Record name | Heptyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24767-82-6 | |

| Record name | Heptyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of p-toluenesulfonate (tosyl) groups in the context of this research?

A1: p-Toluenesulfonate is often used as a leaving group in organic synthesis. In the context of high-energy halogen chemistry, tosylates like 2,6-Difluoro-7-hydroxy-2,6-dinitro-4-oxa-1-heptyl p-toluenesulfonate [] could potentially be used as intermediates for further reactions, possibly involving the substitution of the tosylate group with other nucleophiles. This could lead to the synthesis of new energetic materials with desired properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。